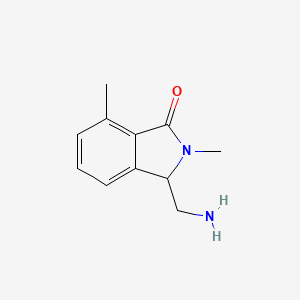
3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one is an organic compound with a unique structure that includes an isoindoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common method includes the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a carbonyl compound to form a β-amino carbonyl compound . This reaction is known for its ability to introduce an aminomethyl group adjacent to a carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure the reaction proceeds efficiently .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including as an anticonvulsant.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one exerts its effects involves interactions with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other isoindoline derivatives and aminomethyl-substituted compounds. Examples are:
- 3-(Aminomethyl)-5-methylhexanoic acid
- 3-(Aminomethyl)phenylboronic acid hydrochloride
Uniqueness
What sets 3-(Aminomethyl)-2,7-dimethyl-2,3-dihydro-1H-isoindol-1-one apart is its specific substitution pattern and the presence of both aminomethyl and dimethyl groups, which can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(aminomethyl)-2,7-dimethyl-3H-isoindol-1-one |
InChI |
InChI=1S/C11H14N2O/c1-7-4-3-5-8-9(6-12)13(2)11(14)10(7)8/h3-5,9H,6,12H2,1-2H3 |
InChI Key |
VZXQIKGCTXVOGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(N(C2=O)C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



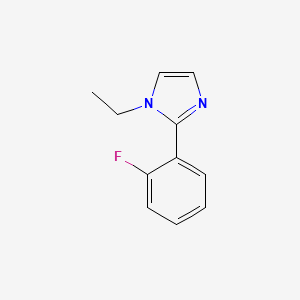

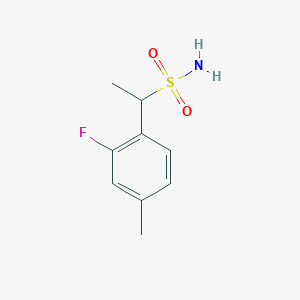

![{2-[(Morpholin-4-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13213802.png)
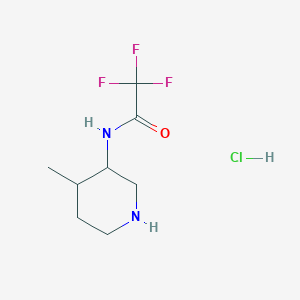
![{1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13213821.png)

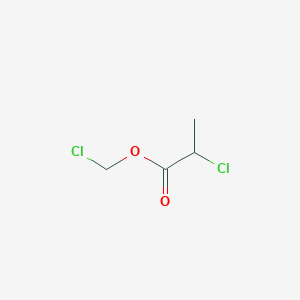
![3-Methoxy-4-[(propan-2-yloxy)methyl]aniline](/img/structure/B13213841.png)

![7-Amino-8,8-dimethyl-2lambda6-thiabicyclo[4.2.0]octane-2,2-dione](/img/structure/B13213854.png)
amine](/img/structure/B13213857.png)
